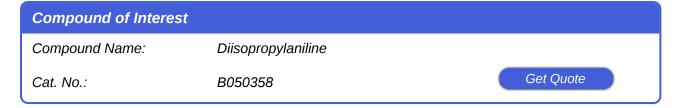


Spectroscopic Profile of 2,6-Diisopropylaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diisopropylaniline, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure

Caption: Chemical structure of 2,6-diisopropylaniline.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,6-diisopropylaniline.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.00	m	3H	Ar-H
~3.75	s (br)	2H	NH2
~3.10	sept	2H	CH(CH ₃) ₂
~1.25	d	12H	CH(CH ₃) ₂

Table 2: 13C NMR Spectroscopic Data (CDCl3)[1]

Chemical Shift (δ) ppm	Assignment
~142.5	C-NH ₂
~131.5	C-CH(CH ₃) ₂
~122.5	Ar-CH
~118.0	Ar-CH
~28.0	CH(CH₃)₂
~22.5	CH(CH₃)₂

Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)[2]



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3500	Medium, Sharp	N-H Stretch (asymmetric & symmetric)
3000-3100	Medium	Aromatic C-H Stretch
2850-2970	Strong	Aliphatic C-H Stretch
~1620	Strong	N-H Bend
~1580	Medium	Aromatic C=C Stretch
~1460	Strong	C-H Bend (isopropyl)
~1380	Medium	C-H Bend (isopropyl)
~750	Strong	Aromatic C-H Bend (out-of- plane)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
177	High	[M] ⁺ (Molecular Ion)
162	High	[M-CH₃] ⁺
134	Medium	[M-C ₃ H ₇] ⁺
120	Medium	[M-C ₄ H ₉] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2,6-diisopropylaniline (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

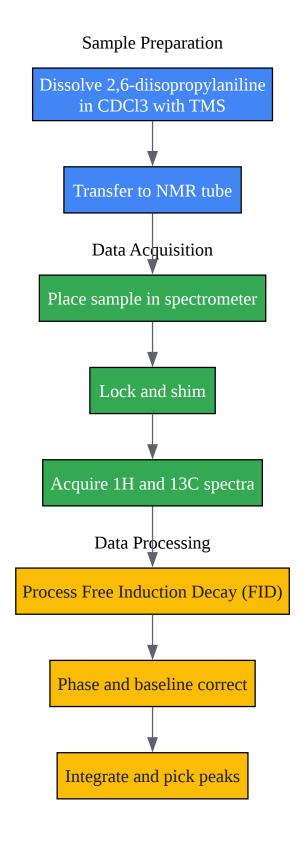






- ¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy: The spectrum is acquired on the same instrument, typically with a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.





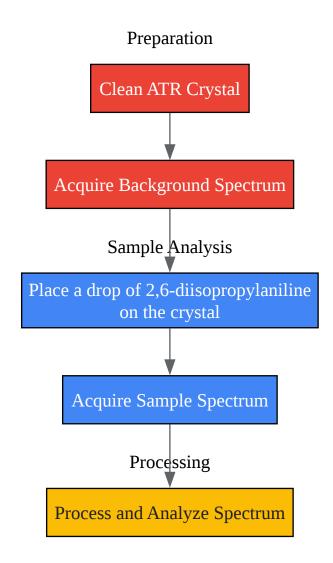
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Caption: General workflow for NMR spectroscopic analysis.



Infrared (IR) Spectroscopy

The IR spectrum of neat 2,6-**diisopropylaniline** is recorded using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.



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Caption: Workflow for FT-IR analysis using an ATR accessory.



Mass Spectrometry (MS)

Mass spectral data is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of 2,6-**diisopropylaniline** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

- Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a final temperature (e.g., 280°C) to ensure elution of the analyte.
- Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z 40-400.

This comprehensive spectroscopic data and the associated experimental protocols provide a valuable resource for the identification, characterization, and quality control of 2,6-diisopropylaniline in research and development settings.

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